8-chloro-2H-chromene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
1235440-32-0 |
|---|---|
Molecular Formula |
C9H6Cl2O3S |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
8-chloro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3S/c10-8-3-1-2-6-4-7(15(11,12)13)5-14-9(6)8/h1-4H,5H2 |
InChI Key |
DVDOSNOHDJRZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 2h Chromene 3 Sulfonyl Chloride
Strategic Design of Precursors to the Chromene Core
The formation of the 2H-chromene scaffold is a critical step in the synthesis of 8-chloro-2H-chromene-3-sulfonyl chloride. Various methodologies have been developed for the construction of this heterocyclic system, often employing multicomponent reactions or tandem cyclization protocols.
Multicomponent Reaction Approaches for Chromene Ring Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step from three or more reactants. For the synthesis of the 2H-chromene core, a three-component reaction involving a salicylaldehyde (B1680747) derivative, a compound with an active methylene (B1212753) group, and another reactant can be employed. In the context of synthesizing the target molecule, this would ideally involve a precursor that allows for the subsequent introduction of the sulfonyl chloride group at the 3-position.
| Reactant A | Reactant B | Reactant C | Catalyst | Conditions | Product |
| Salicylaldehyde | Malononitrile | α- or β-Naphthol | 1-allyl-3-methyl-imidazolium halides | Solvent-free, 80 °C | 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile |
| Aromatic Aldehyde | Malononitrile | α- or β-Naphthol | Sulfonic acid-functionalized phthalimide | - | 2-amino-4H-chromenes |
Tandem Knoevenagel Condensation and Cyclization Protocols for 2H-Chromenes
A widely utilized and effective method for the synthesis of 2H-chromenes is the tandem Knoevenagel condensation followed by an intramolecular cyclization. This two-step, one-pot process typically involves the reaction of a salicylaldehyde with a compound containing an active methylene group, catalyzed by a base. The initial Knoevenagel condensation forms a vinylidene intermediate, which then undergoes an intramolecular oxa-Michael addition (cyclization) to yield the 2H-chromene ring.
For the synthesis of a precursor to this compound, a suitable active methylene compound would be one that already contains a sulfonyl group or a precursor to it. For instance, the reaction of a salicylaldehyde with a compound like methyl 2-(methylsulfonyl)acetate could potentially yield a 2H-chromene with a sulfonyl-related group at the C-3 position.
A plausible reaction scheme is as follows:
Step 1: Knoevenagel Condensation: A substituted salicylaldehyde reacts with an active methylene compound in the presence of a base (e.g., piperidine, triethylamine) to form a reactive intermediate.
Step 2: Intramolecular Oxa-Michael Addition: The phenoxide ion of the intermediate attacks the electrophilic double bond, leading to the closure of the pyran ring and the formation of the 2H-chromene scaffold.
Integration of Flow Chemistry in the Synthesis of Chromene Derivatives
Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and reaction control. The synthesis of chromene derivatives can be adapted to continuous flow processes, which can enhance reaction efficiency and yield. In a typical flow setup, streams of the reactants (e.g., salicylaldehyde and an active methylene compound) are mixed and passed through a heated reactor coil, often in the presence of a solid-supported catalyst. The short residence times and efficient heat transfer in microreactors can lead to rapid and clean reactions. This approach is particularly beneficial for reactions that are exothermic or involve unstable intermediates.
Regioselective Introduction of the Chloro Substituent on the Chromene Scaffold
The introduction of a chlorine atom at the C-8 position of the 2H-chromene ring is a key step. This can be achieved either by starting with a pre-chlorinated precursor or by direct chlorination of the formed chromene ring.
Given the directing effects of the hydroxyl and ether oxygen in the chromene system, direct electrophilic chlorination of an unsubstituted 2H-chromene would likely lead to a mixture of products, with substitution favored at the electron-rich positions (C-6 and C-8). Achieving high regioselectivity for the C-8 position can be challenging.
A more strategic and controlled approach is to start with a salicylaldehyde that is already chlorinated at the desired position. The synthesis of 3-chloro-2-hydroxybenzaldehyde (B16314) is a known process and provides a direct precursor to the 8-chloro-2H-chromene core. prepchem.comguidechem.com This precursor can then be used in the aforementioned chromene synthesis methodologies to build the heterocyclic ring with the chlorine atom already in place.
| Precursor | Reagents | Conditions | Product |
| 2-chlorophenol | Formaldehyde, MgCl₂, Et₃N | Acetonitrile, heat, 3.5 h | 3-chloro-2-hydroxybenzaldehyde |
Directed Synthesis of the Sulfonyl Chloride Moiety at the C-3 Position
The final key transformation is the introduction of the sulfonyl chloride group at the C-3 position of the 8-chloro-2H-chromene scaffold. This can be approached through direct chlorosulfonation or via a multi-step sequence involving the introduction of a precursor functional group at C-3.
Chlorosulfonation Reactions of Precursor Chromenes
Direct chlorosulfonation of the 8-chloro-2H-chromene intermediate with chlorosulfonic acid (ClSO₃H) is a potential method. Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chromene are well-known. However, the reactivity of the C-3 position on the pyran ring towards electrophiles like those generated during chlorosulfonation is less predictable and can be influenced by the substituents on the ring. The electron-withdrawing nature of the double bond at C-3/C-4 might deactivate this position towards electrophilic attack.
An alternative, and likely more controlled, multi-step approach would involve:
Formylation at C-3: Introduction of a formyl group (-CHO) at the C-3 position. This can be achieved through a Vilsmeier-Haack reaction on a suitable 8-chloro-2H-chromene precursor. nih.gov The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride and dimethylformamide, is an effective formylating agent for electron-rich double bonds.
Oxidation to Carboxylic Acid: The 3-formyl group can then be oxidized to a carboxylic acid (-COOH) using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent. libretexts.orgmdpi.com
Conversion to Sulfonyl Chloride: The resulting 8-chloro-2H-chromene-3-carboxylic acid can be converted to the target sulfonyl chloride. This transformation is not direct and would likely proceed via conversion to the corresponding sulfonic acid, followed by chlorination. A more direct, albeit less common, route might involve a decarboxylative halosulfonylation. princeton.edu A more conventional route involves the conversion of the carboxylic acid to an aniline, followed by diazotization and reaction with sulfur dioxide and copper(I) chloride (a Sandmeyer-type reaction) to yield the sulfonyl chloride.
A more direct synthesis of a 2H-chromene-3-sulfonic acid, which could then be converted to the sulfonyl chloride, has also been considered. For instance, the use of camphor (B46023) sulfonic acid has been reported to catalyze reactions at the C-3 position of chromene precursors. researchgate.net
| Starting Material | Reagents | Conditions | Product |
| Sulfonic Acid | Thionyl chloride | - | Sulfonyl chloride |
| Aromatic Carboxylic Acid | Copper catalyst, SO₂, Halogen source | Photoredox conditions | Aryl sulfonyl chloride |
Green Chemistry Approaches for Sulfonyl Chloride Formation from Thiol/Disulfide Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of sulfonyl chlorides to mitigate the use of hazardous reagents and minimize waste generation. Traditional methods often rely on harsh oxidants and chlorinated solvents, posing significant environmental and safety concerns. Consequently, research has focused on developing cleaner and more sustainable alternatives for the oxidative chlorination of thiol and disulfide analogues, which would be the precursors to this compound.
One prominent green strategy involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant. A combination of H₂O₂ and zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient system for the direct conversion of various thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.org This method is notable for its excellent yields, very short reaction times (often within minutes), and mild, room-temperature conditions. organic-chemistry.org The primary byproduct of this reaction is water, aligning perfectly with green chemistry principles. organic-chemistry.orgresearchgate.net
Another eco-friendly approach utilizes Oxone, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), in combination with a chloride source like potassium chloride (KCl) in an aqueous medium. rsc.org This method avoids organic solvents entirely, using water as the reaction medium, which significantly improves the environmental profile of the synthesis. rsc.org The reaction proceeds smoothly at room temperature, providing high yields of sulfonyl chlorides from a variety of thiol and disulfide starting materials. rsc.org
The development of continuous flow protocols also represents a significant advancement in the green synthesis of sulfonyl chlorides. A metal-free continuous flow system using nitric acid, hydrochloric acid, and oxygen has been developed for the conversion of thiols and disulfides. researchgate.net This technique allows for better control over reaction parameters and safer handling of reagents, leading to high yields and simplified product isolation through simple aqueous washing. researchgate.net
| Reagent System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Zirconium Tetrachloride (ZrCl₄) | Acetonitrile | Excellent yields (up to 98%), very short reaction times (1 min), mild conditions, water as the only byproduct. | organic-chemistry.org |
| Oxone / Potassium Chloride (KCl) | Water | Environmentally benign solvent, simple and rapid procedure, high yields (82-98%). | rsc.org |
| Nitric Acid / Hydrochloric Acid / Oxygen | (Continuous Flow) | Metal-free, simple aqueous workup, suitable for scaling up, high yields (70-81%). | researchgate.net |
| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Sustainable Solvents (e.g., Cyrene) | Mild and environmentally friendly oxidant, allows for in-situ reaction with amines to form sulfonamides. | rsc.org |
Exploration of N-Chlorosuccinimide-Mediated Chlorosulfonation Strategies
N-Chlorosuccinimide (NCS) has emerged as a valuable reagent for the synthesis of sulfonyl chlorides due to its safer and more convenient handling properties compared to gaseous chlorine or other harsh chlorinating agents. organic-chemistry.org NCS serves as a source of electrophilic chlorine ("Cl⁺") and is effective in the oxidative chlorination of various sulfur-containing precursors. wikipedia.org
The reaction of thiol derivatives with NCS in the presence of dilute hydrochloric acid provides a smooth and controlled route to sulfonyl chlorides in high yields. organic-chemistry.org This method is particularly advantageous as it mitigates the often uncontrollable and exothermic reactions observed with other chlorinating agents. organic-chemistry.org The byproduct of the reaction, succinimide (B58015), is water-soluble, which facilitates its removal during workup. organic-chemistry.org Furthermore, the succinimide can be recovered and re-chlorinated, making the process more atom-economical. organic-chemistry.org
This strategy has been successfully applied to a range of substrates, including thiols, disulfides, thioacetates, and thiocarbamates, demonstrating its broad applicability. organic-chemistry.org Kinetic studies on the chlorination of thiophenols with NCS have revealed a complex mechanism that can involve the in-situ generation of a disulfide intermediate followed by its cleavage by molecular chlorine, which is released from NCS in the presence of HCl. ed.ac.uk
An alternative and highly efficient precursor for NCS-mediated chlorosulfonation is the use of S-alkylisothiourea salts. organic-chemistry.org These salts are readily prepared from inexpensive thiourea (B124793) and alkyl halides. Their subsequent reaction with NCS under acidic conditions provides structurally diverse sulfonyl chlorides in good yields. organic-chemistry.orggoogle.com This two-step sequence from alkyl halides offers a practical and scalable route for industrial applications. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound, this compound, while minimizing side reactions and waste. This involves a careful selection of catalysts and solvents tailored to the specific transformations.
Catalysis plays a pivotal role in the synthesis of the 2H-chromene core and can also be instrumental in the chlorosulfonylation step. For the formation of the chromene ring, various catalytic systems have been developed. Iron(III) chloride (FeCl₃), for instance, has been used as an inexpensive and environmentally friendly catalyst for the intramolecular hydroaryloxylation of 2-propargyl phenols, which is a key strategy for constructing the chromene skeleton. msu.edu Other transition metals, such as cobalt in the form of [Co(II)(porphyrin)] complexes, have been shown to catalyze the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes via a metallo-radical activation pathway. msu.edu
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Intramolecular Hydroaryloxylation | Sustainable, regioselective for 6-membered ring formation. | msu.edu |
| [Co(II)(porphyrin)] | Metallo-radical activation | Tolerates a wide range of substrates and functional groups. | msu.edu |
| Palladium Catalysts | Chlorosulfonylation of Arylboronic Acids | Mild conditions, significant functional group tolerance, high regioselectivity. | nih.gov |
While the above catalysts are for the formation of the heterocyclic core, modern catalytic methods are also being developed for the chlorosulfonylation step itself. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been adapted for the synthesis of arylsulfonyl chlorides from arylboronic acids using phenyl chlorosulfate (B8482658) as a source of [SO₂Cl]⁺. nih.gov This approach offers high functional group tolerance and inherent regioselectivity, which are often limitations in traditional electrophilic aromatic substitution methods. nih.gov The application of such a catalytic strategy could provide a regiocontrolled route to the desired 3-sulfonyl chloride derivative on the chromene ring.
The choice of solvent is a critical parameter that influences reaction rates, selectivity, and environmental footprint. In sulfonyl chloride synthesis, the solvent can affect the stability of intermediates and the solubility of reagents. Studies on the solvolysis of sulfonyl chlorides using the extended Grunwald-Winstein equation have provided valuable insights into how solvent nucleophilicity and ionizing power affect the reaction mechanism, which is often a concerted Sₙ2 process. mdpi.comnih.govresearchgate.net
For sustainable process development, the focus has shifted towards using greener solvents. A method for synthesizing sulfonamides via oxidative chlorination of thiols has been developed using sustainable solvents, with sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as a mild and eco-friendly oxidant. rsc.org The selection of solvents such as methanol, ethanol, acetonitrile, or water can be crucial in developing environmentally benign preparation methods. google.com Acetonitrile, for example, is often used in NCS-mediated oxidations to provide a controlled and efficient reaction environment. organic-chemistry.org The development of processes that utilize water or other biodegradable solvents is a key goal in the sustainable synthesis of complex molecules like this compound. rsc.org
Reactivity and Mechanistic Investigations of 8 Chloro 2h Chromene 3 Sulfonyl Chloride
Nucleophilic Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophilic center, readily undergoing nucleophilic substitution reactions at the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient, making it susceptible to attack by a wide range of nucleophiles.
Aminolysis: Formation of Sulfonamides and Hybrid Chromene-Sulfonamide Structures
The reaction of 8-chloro-2H-chromene-3-sulfonyl chloride with primary and secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of diverse organic compounds, particularly in medicinal chemistry where the sulfonamide group is a well-established pharmacophore. researchgate.netekb.eg The general reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. ekb.eg
The synthesis of novel chromene-sulfonamide hybrids is an area of significant research interest. researchgate.net These hybrid molecules integrate the structural features of both the chromene scaffold and the sulfonamide group, which can lead to compounds with unique biological activities.
Table 1: Synthesis of 8-chloro-2H-chromene-3-sulfonamides via Aminolysis
| Entry | Amine | Base | Solvent | Product |
|---|---|---|---|---|
| 1 | Aniline | Pyridine | Dichloromethane | N-phenyl-8-chloro-2H-chromene-3-sulfonamide |
| 2 | Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-8-chloro-2H-chromene-3-sulfonamide |
| 3 | Piperidine | Pyridine | Dichloromethane | 8-chloro-3-(piperidin-1-ylsulfonyl)-2H-chromene |
Note: The specific yields for these reactions with this compound are not extensively reported in the literature; however, analogous reactions with other aryl sulfonyl chlorides typically proceed in good to excellent yields.
Alcoholysis and Phenolysis: Synthesis of Sulfonate Esters
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) in the presence of a base affords the corresponding sulfonate esters. researchgate.netresearchgate.net Similar to aminolysis, this reaction is driven by the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride ion. The use of a non-nucleophilic base is crucial to prevent competition with the alcohol or phenol.
Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions. The incorporation of the 8-chloro-2H-chromene moiety can impart specific properties to these esters.
Table 2: Synthesis of 8-chloro-2H-chromene-3-sulfonate Esters
| Entry | Nucleophile | Base | Solvent | Product |
|---|---|---|---|---|
| 1 | Methanol | Pyridine | Dichloromethane | Methyl 8-chloro-2H-chromene-3-sulfonate |
| 2 | Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 8-chloro-2H-chromene-3-sulfonate |
| 3 | Phenol | Pyridine | Dichloromethane | Phenyl 8-chloro-2H-chromene-3-sulfonate |
Note: The specific experimental conditions and yields for these reactions with this compound are based on general procedures for sulfonate ester synthesis.
Thiolysis: Reactivity with Sulfur-Containing Nucleophiles
This compound is also expected to react with sulfur-containing nucleophiles, such as thiols, in a process known as thiolysis. This reaction would yield thiosulfonate esters. The reaction mechanism is analogous to that of aminolysis and alcoholysis, involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl sulfur.
Annulation Reactions with Unsaturated Compounds
While specific examples involving this compound are not prevalent, sulfonyl chlorides, in general, can participate in annulation reactions with unsaturated compounds. These reactions often proceed through the formation of a sulfene (B1252967) intermediate (R-CH=SO₂) under basic conditions, which can then undergo cycloaddition reactions. However, the presence of the chromene ring might offer alternative reaction pathways.
Electrophilic Characteristics and Potential Reaction Pathways
Potential reaction pathways for this compound, aside from nucleophilic substitution at the sulfonyl group, could include:
Addition reactions to the C2-C3 double bond: The double bond in the pyran ring can potentially undergo electrophilic addition reactions, although this is likely disfavored due to the electron-withdrawing sulfonyl chloride group.
Ring-opening reactions: Under certain conditions, the pyran ring could undergo nucleophilic attack leading to ring-opening.
Influence of the 8-Chloro Substituent on Reactivity and Selectivity
The presence of the chlorine atom at the 8-position of the chromene ring has a notable impact on the reactivity and selectivity of the molecule. The primary effects of the 8-chloro substituent are electronic and steric in nature.
Electronic Effects:
Inductive Effect: As a halogen, chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). lumenlearning.comlibretexts.org This effect deactivates the benzene (B151609) portion of the chromene ring towards electrophilic attack.
Resonance Effect: Chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). libretexts.org However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in the context of electrophilic aromatic substitution. libretexts.org
The net result of these electronic effects is a general deactivation of the aromatic ring, making electrophilic substitution reactions more difficult compared to an unsubstituted chromene ring.
Steric Effects:
The 8-chloro substituent can also exert steric hindrance, which may influence the approach of nucleophiles to the sulfonyl chloride group or other reactive sites on the molecule. This steric effect could potentially influence the regioselectivity of certain reactions.
Advanced Spectroscopic Methods for Mechanistic Elucidation
Modern spectroscopic methods offer real-time insights into reaction kinetics, the observation of transient intermediates, and the characterization of complex reaction networks.
In situ NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions in real-time. rsc.org It allows for the simultaneous observation and quantification of reactants, intermediates, products, and byproducts directly in the reaction mixture. For the reactions of this compound, such as nucleophilic substitution with an amine, in situ ¹H NMR could track the disappearance of the starting material's characteristic signals and the appearance of the corresponding sulfonamide product signals.
Table 1: Illustrative In Situ ¹H NMR Data for the Reaction of an Arylsulfonyl Chloride with an Amine This table is illustrative and based on typical chemical shifts for analogous compounds.
| Time (min) | This compound (Integral) | Amine (Integral) | Sulfonamide Product (Integral) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.75 | 0.75 | 0.25 |
| 30 | 0.30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.05 | 0.95 |
| 120 | <0.01 | <0.01 | >0.99 |
Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally sensitive technique for the detection and characterization of transient and low-concentration ionic intermediates in solution. nih.govunibo.it In the context of this compound, ESI-MS could be employed to identify key intermediates such as sulfene or N-sulfonyliminium ions, depending on the reaction conditions. researchgate.net
For example, in reactions with cyclic imines, alkanesulfonyl chlorides have been shown to generate N-alkanesulfonyl cyclic iminium ions, which can be detected by ESI-MS. researchgate.net While no specific ESI-MS studies on this compound were found, Table 2 provides examples of potential intermediates that could be identified in its reactions.
Table 2: Plausible Reactive Intermediates of this compound Detectable by ESI-MS This table is illustrative and based on known reactivity of sulfonyl chlorides.
| Intermediate Name | Proposed Structure | Expected m/z |
| Protonated 8-chloro-2H-chromene-3-sulfene | [C₉H₆ClSO₂H]⁺ | 229.98 |
| N-(8-chloro-2H-chromene-3-sulfonyl)pyridinium | [C₁₄H₁₀ClNO₂S]⁺ | 307.01 |
| Meisenheimer complex with methoxide | [C₁₀H₈ClNaO₄S]⁻ | 285.97 |
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species, including free radicals. nih.gov If the reactions of this compound were to proceed through a radical pathway, for instance, through homolytic cleavage of the S-Cl bond, EPR spectroscopy, often in conjunction with spin trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide), would be indispensable. nih.govmdpi.com
The resulting spin adducts would exhibit characteristic EPR spectra, providing information about the structure of the trapped radical. While no specific EPR studies on this compound have been reported, Table 3 presents typical hyperfine coupling constants for sulfonyl radicals trapped by DMPO, which would be analogous to what one might observe.
Table 3: Representative EPR Spin Trapping Data for Sulfonyl Radicals Data is for illustrative purposes based on known sulfonyl radical spin adducts.
| Radical Source | Spin Trap | Hyperfine Coupling Constants (G) | g-factor |
| Benzenesulfonyl chloride | DMPO | aN = 13.5, aH = 10.2 | 2.0058 |
| Methanesulfonyl chloride | DMPO | aN = 14.1, aH = 10.8 | 2.0060 |
| Hypothetical 8-chloro-2H-chromene-3-sulfonyl radical | DMPO | Predicted: aN ≈ 13.6, aH ≈ 10.3 | Predicted: 2.0059 |
For rapid reactions, such as the solvolysis of reactive sulfonyl chlorides, stopped-flow UV-Vis spectrophotometry is a powerful technique for kinetic analysis. By rapidly mixing the reactants and monitoring the change in absorbance over milliseconds, one can determine reaction rates and probe the influence of various parameters on the reaction kinetics. The chromene moiety in this compound should provide a strong chromophore, making its reactions amenable to UV-Vis monitoring.
Kinetic studies on the solvolysis of various benzenesulfonyl chlorides have been extensively performed and provide a good model for what could be expected for this compound. nih.govmdpi.com Table 4 presents representative solvolysis rate data for a series of substituted benzenesulfonyl chlorides.
Table 4: Solvolysis Rate Constants for para-Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water at 25.0 °C Data adapted from related studies on benzenesulfonyl chlorides.
| Substituent | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Rate |
| p-OCH₃ | 0.85 | 0.23 |
| p-CH₃ | 1.82 | 0.49 |
| H | 3.70 | 1.00 |
| p-Cl | 7.95 | 2.15 |
| p-NO₂ | 37.8 | 10.22 |
Isotope Labeling Studies for Pathway Confirmation
Isotope labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the study of this compound, both kinetic isotope effects (KIEs) and isotopic labeling can provide crucial information.
For example, performing a solvolysis reaction in deuterated solvents (e.g., D₂O or CH₃OD) and comparing the rate to that in the corresponding protic solvent can reveal the involvement of the solvent in the rate-determining step. A significant kinetic solvent isotope effect (KSIE, kH/kD > 1) is often indicative of a bimolecular mechanism where the solvent acts as a nucleophile. nih.gov Studies on benzenesulfonyl chlorides have shown KSIE values that vary with the electronic nature of the substituents, suggesting changes in the transition state structure. cdnsciencepub.com
Table 5: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of para-Substituted Benzenesulfonyl Chlorides in Water at 15 °C Data adapted from studies on analogous compounds. cdnsciencepub.com
| Substituent | kH₂O/kD₂O |
| p-OCH₃ | 1.58 |
| p-CH₃ | 1.72 |
| H | 1.79 |
| p-Br | 1.95 |
| p-NO₂ | 2.31 |
Furthermore, the use of ¹⁸O-labeled water in hydrolysis reactions, followed by mass spectrometric analysis of the resulting sulfonic acid, can confirm that the oxygen atom in the product originates from the solvent, consistent with a nucleophilic attack on the sulfur center.
Trapping and Characterization of Reactive Intermediates
In many reactions of sulfonyl chlorides, highly reactive, short-lived intermediates are formed that cannot be directly observed by conventional spectroscopic methods. In such cases, chemical trapping experiments are employed to intercept these species, forming a more stable, characterizable product.
For reactions of this compound that may proceed via a sulfene intermediate (through base-induced elimination of HCl), this electrophilic species can be trapped by nucleophiles such as enamines or ylides to form stable cycloadducts. The structure of these adducts provides definitive evidence for the transient existence of the sulfene.
Similarly, if a sulfonyl radical is formed, it can be trapped by radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or by addition to activated alkenes. The resulting adducts can then be isolated and characterized, confirming the radical nature of the reaction pathway.
Table 6: Common Trapping Agents for Reactive Intermediates of Sulfonyl Chlorides This table is illustrative and based on established chemical principles.
| Reactive Intermediate | Trapping Agent | Type of Adduct |
| Sulfene (RSO₂) | Cyclohexanone enamine | [2+2] Cycloadduct (Thietane-1,1-dioxide) |
| Sulfonyl Radical (RSO₂•) | TEMPO | N-O-Sulfonylated product |
| Sulfonyl Cation (RSO₂⁺) | Toluene | Aryl sulfone |
Computational and Theoretical Studies of 8 Chloro 2h Chromene 3 Sulfonyl Chloride
Advanced Applications in Synthetic Organic Chemistry
Utilization as a Versatile Synthetic Intermediate
8-chloro-2H-chromene-3-sulfonyl chloride has emerged as a highly versatile intermediate in synthetic organic chemistry, primarily owing to its unique structural framework that combines a reactive sulfonyl chloride group with a privileged chromene scaffold. This combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Scaffold for the Construction of Complex Heterocyclic Systems
The inherent reactivity of the sulfonyl chloride moiety in this compound provides a gateway for the construction of a variety of complex heterocyclic systems. The electrophilic nature of the sulfur atom facilitates reactions with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds and subsequent ring closures.
One notable application is in the synthesis of chromene-fused heterocyclic compounds. nih.gov For instance, reaction with binucleophiles, such as amino-thiols or amino-phenols, can lead to the formation of thiazine- or oxazine-fused chromenes, respectively. These fused systems are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.
The general synthetic approach involves the initial formation of a sulfonamide or sulfonate ester, followed by an intramolecular cyclization reaction. The chloro-substituent on the chromene ring can also be exploited for further functionalization or as a handle for additional ring-forming reactions, thereby expanding the structural diversity of the resulting heterocyclic systems. The synthesis of a wide range of chromene analogs has been explored, demonstrating their potential in various therapeutic areas. nih.gov
Precursor for Sulfones and Sulfonic Acids
The sulfonyl chloride group of this compound serves as a direct precursor to sulfones and sulfonic acids, two important classes of organic compounds with diverse applications.
Sulfones: The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, provides a straightforward route to the corresponding sulfones. This transformation allows for the introduction of a wide range of alkyl or aryl substituents at the sulfonyl position, offering a modular approach to a library of chromene-based sulfones. These compounds are often investigated for their potential biological activities.
Sulfonic Acids: Hydrolysis of the sulfonyl chloride functionality, typically under basic conditions, readily affords the corresponding 8-chloro-2H-chromene-3-sulfonic acid. Sulfonic acids are strong organic acids and can be utilized as catalysts in various acid-catalyzed reactions. Furthermore, they can be converted into a variety of derivatives, including sulfonate esters and sulfonamides, by reaction with alcohols or amines, respectively.
| Precursor | Reagent/Condition | Product Class |
| This compound | R-MgBr or R₂CuLi | Chromene-3-sulfones |
| This compound | H₂O, base | 8-chloro-2H-chromene-3-sulfonic acid |
Functionalization through Cross-Coupling Reactions at the Sulfonyl Chloride Position
The sulfonyl chloride group in this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions have become indispensable tools in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the sulfonyl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.com This methodology allows for the introduction of a diverse range of aryl or vinyl substituents at the 3-position of the chromene ring, providing access to a wide array of biaryl and styrenyl chromene derivatives.
Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the sulfonyl chloride with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction is a powerful method for the formation of carbon-carbon bonds and allows for the synthesis of chromenes with unsaturated side chains.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the sulfonyl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is particularly valuable for the synthesis of chromene-3-sulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group |
| Suzuki-Miyaura | Organoboron Reagent | Aryl or Vinyl Group |
| Heck-Mizoroki | Alkene | Substituted Alkene |
| Buchwald-Hartwig | Amine | Sulfonamide |
Role in the Design of Novel Ligands and Catalytic Systems
The structural features of this compound and its derivatives make them attractive candidates for the design of novel ligands for transition metal catalysis. The chromene backbone can provide a rigid and well-defined scaffold, while the sulfonamide group, readily synthesized from the sulfonyl chloride, can act as a coordinating moiety for metal ions.
By judiciously modifying the substituents on the chromene ring and the nitrogen atom of the sulfonamide, the steric and electronic properties of the resulting ligand can be fine-tuned. This allows for the development of chiral ligands for asymmetric catalysis or ligands with specific properties for promoting challenging chemical transformations. Metal complexes incorporating such ligands can find applications in a variety of catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov
Development of Green Chemistry-Compliant Synthetic Routes for Derivatives
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. The synthesis of derivatives of this compound is no exception, with researchers exploring greener alternatives to traditional synthetic protocols.
One area of focus has been the use of water as a solvent for the synthesis of sulfonamides. researchgate.net Aqueous reaction media offer numerous advantages, including low cost, non-flammability, and reduced environmental impact. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of chromene derivatives, often under solvent-free or reduced solvent conditions. nih.govrsc.org These green chemistry approaches not only contribute to a more sustainable chemical industry but can also lead to more efficient and cost-effective synthetic routes. The development of sustainable methods for synthesizing sulfonamides in alternative solvents is an active area of research. rsc.org
Future Research Directions and Perspectives
Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities. Currently, there is a lack of reported asymmetric syntheses specifically for 8-chloro-2H-chromene-3-sulfonyl chloride. Future research should focus on developing catalytic asymmetric methods to access chiral derivatives of this compound.
One promising avenue is the use of chiral Brønsted acids to catalyze the asymmetric protonation of prochiral chloroenamines, a method that has been successfully applied to the synthesis of other chiral vicinal chloroamines. nih.gov This approach could potentially be adapted to produce enantiomerically enriched precursors to this compound.
Another area for exploration is the development of enantioselective organocatalytic routes. For instance, aminocatalysts have been used to synthesize 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity through an asymmetric tandem oxa-Michael-Henry reaction. organic-chemistry.org Investigating similar organocatalytic strategies for the introduction of chirality into the 8-chloro-2H-chromene scaffold could lead to the efficient production of a wide range of enantiopure derivatives.
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic System | Reaction Type | Potential Application to this compound |
|---|---|---|
| Chiral Brønsted Acids | Asymmetric Protonation | Synthesis of chiral precursors |
| Chiral Aminocatalysts | Tandem Oxa-Michael-Henry | Introduction of chirality at the C2 and C3 positions |
Exploration of Photoinduced or Electrocatalytic Transformations
Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies, with photoinduced and electrocatalytic reactions at the forefront of this shift. These techniques offer mild reaction conditions and unique reactivity patterns that could be highly beneficial for the functionalization of this compound.
Photoinduced Transformations:
Visible-light photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations. For instance, the synthesis of 3-sulfonyl-2H-chromene derivatives has been achieved through photocatalysis using sulfur dioxide and diaryliodonium salts. acs.org This suggests that the sulfonyl chloride group in this compound could be a handle for photoinduced reactions. Future research could explore the use of photocatalysis to generate sulfonyl radicals from this compound, which could then participate in a range of addition and cross-coupling reactions. mdpi.com Furthermore, photocatalysis has been employed for the synthesis of 6H-benzo[c]chromenes via a C–H sulfenylation followed by a radical cyclization, highlighting the potential for light-driven intramolecular cyclizations to build complexity on the chromene core. nih.gov
Electrocatalytic Transformations:
Electrosynthesis offers an oxidant-free and often catalyst-free method for chemical synthesis. A notable example is the electrochemical oxidative annulation of inactivated propargyl aryl ethers with sulfonyl hydrazides to produce 3-sulfonated 2H-chromenes. acs.org This approach could be investigated for the synthesis of the this compound scaffold itself or for its further derivatization. The electrochemical oxidation of catechols in the presence of a nucleophile has also been used to synthesize 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives, demonstrating the utility of electrochemistry in functionalizing the chromene ring. nih.gov Future work could focus on the direct electrochemical functionalization of the C-H bonds of the 8-chloro-2H-chromene core, a strategy that has been successfully applied to 8-aminoquinolines. rsc.org
Table 2: Potential Photo- and Electrocatalytic Applications
| Method | Reaction Type | Potential Substrates/Reagents |
|---|---|---|
| Photocatalysis | Sulfonyl Radical Generation | Alkenes, Alkynes |
| Photocatalysis | Intramolecular Cyclization | Precursors with pendant reactive groups |
| Electrosynthesis | Oxidative Annulation | Propargyl aryl ethers, Sulfonyl hydrazides |
Integration of Artificial Intelligence and Machine Learning for Reaction Discovery
Furthermore, AI can be utilized in virtual screening to predict the interaction of derivatives of this compound with various protein targets, thereby prioritizing synthetic efforts towards compounds with the highest therapeutic potential. nih.gov The chromene scaffold is recognized as a "privileged structure" in drug design, and combining this with the predictive power of AI could significantly accelerate the discovery of new drug candidates. mdpi.com
Investigation of Solid-Phase Synthesis Applications
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of compounds, which is particularly valuable in drug discovery and materials science. crsubscription.comlsu.edu The reactive sulfonyl chloride group of this compound makes it an excellent candidate for immobilization on a solid support, opening up possibilities for combinatorial derivatization.
Future research should focus on developing methodologies to attach this compound to various resins, such as those commonly used in peptide synthesis. lsu.eduwalshmedicalmedia.com Once immobilized, the chromene scaffold can be subjected to a variety of solution-phase reagents to introduce diversity at different positions. The sulfonyl chloride can be reacted with a wide range of nucleophiles, such as amines and alcohols, to generate sulfonamides and sulfonates, respectively. This approach has been successfully used in the solid-phase synthesis of sulfonimidamide pseudopeptides. diva-portal.org
The use of large excesses of reagents to drive reactions to completion and the ease of purification by simple filtration are significant advantages of SPS. crsubscription.comlsu.edu Applying this technique to this compound would enable the efficient creation of large and diverse libraries of compounds for high-throughput screening.
Design of Responsive Materials Incorporating the this compound Moiety
Stimuli-responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as light, temperature, or pH. nih.govrsc.org The chromene moiety is known for its photochromic properties, and incorporating the this compound unit into polymers or other materials could lead to the development of novel responsive systems.
Future research in this area could involve the synthesis of monomers derived from this compound that can be polymerized to create stimuli-responsive polymers. The sulfonyl chloride group can be used as a reactive handle to attach the chromene unit to a polymer backbone or to initiate polymerization. The resulting materials could have applications in areas such as optical data storage, smart windows, and drug delivery systems. High-throughput methods could be employed to rapidly synthesize and screen libraries of such materials to identify those with optimal properties. nih.gov
The inherent reactivity of the sulfonyl chloride also allows for post-polymerization modification, providing a versatile platform for tuning the properties of the final material. By exploring the interplay between the chromene's photoresponsiveness and the chemical functionality introduced via the sulfonyl chloride, a new class of multifunctional smart materials could be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
